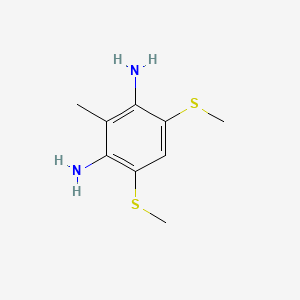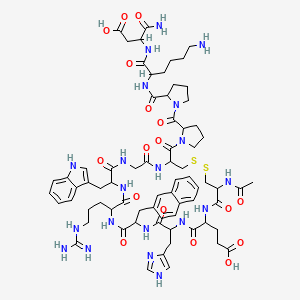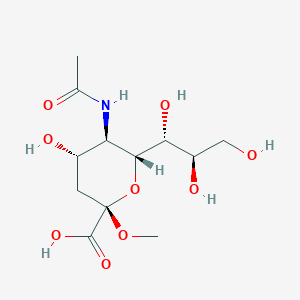
Acide 2-O-méthyl-b-D-N-acétylneuraminique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-Methyl-b-D-N-acetylneuraminic acid: is a synthetic analogue of N-acetylneuraminic acid, a naturally occurring sialic acid. Sialic acids are a family of nine-carbon acidic monosaccharides typically found as terminal residues of glycoproteins and glycolipids on cell surfaces. This compound is significant in various biological processes due to its structural similarity to naturally occurring sialic acids.
Applications De Recherche Scientifique
2-O-Methyl-b-D-N-acetylneuraminic acid has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Studied for its role in cellular interactions and signaling pathways.
Medicine: Investigated for its potential in developing antiviral medications and treatments for neurodegenerative disorders, cancer, and inflammatory diseases.
Industry: Utilized in the development of pharmaceutical drugs and research chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-O-Methyl-b-D-N-acetylneuraminic acid is viral glycoproteins responsible for cellular recognition and entry . These glycoproteins are crucial for the virus’s ability to infect host cells. By interacting with these targets, 2-O-Methyl-b-D-N-acetylneuraminic acid can specifically target viral infections .
Mode of Action
2-O-Methyl-b-D-N-acetylneuraminic acid interacts with its targets by mimicking the naturally occurring neuraminidase enzyme substrate . This interaction results in the hydrolysis of the enzyme-substrate, producing the product 4-methylumbelliferone . This product can be measured fluorometrically, providing a means of tracking the compound’s activity .
Biochemical Pathways
2-O-Methyl-b-D-N-acetylneuraminic acid affects the biochemical pathways involving sialic acids. Sialic acids are a family of nine-carbon acidic sugars found at the terminal position of the glycans of glycoproteins, glycolipids, and polysaccharides in cells . By interacting with these sialic acids, 2-O-Methyl-b-D-N-acetylneuraminic acid can influence various biochemical pathways and their downstream effects .
Pharmacokinetics
Its interaction with viral glycoproteins suggests that it may have good bioavailability, as it can effectively reach its target sites within the body .
Result of Action
The result of 2-O-Methyl-b-D-N-acetylneuraminic acid’s action is the inhibition of viral infections. By interacting with viral glycoproteins, it can prevent the virus from recognizing and entering host cells, thereby inhibiting the virus’s ability to infect the host .
Analyse Biochimique
Cellular Effects
2-O-Methyl-b-D-N-acetylneuraminic acid has the ability to specifically target viral infections by interacting with viral glycoproteins responsible for cellular recognition and entry. It is also used to study the binding of the influenza virus, hemagglutinin, and metal ions .
Molecular Mechanism
The molecular mechanism of 2-O-Methyl-b-D-N-acetylneuraminic acid involves its interaction with various biomolecules. For instance, it is used as a model compound to study the binding of the influenza virus, hemagglutinin, and metal ions .
Metabolic Pathways
2-O-Methyl-b-D-N-acetylneuraminic acid is involved in the sialic acid biosynthesis pathway . This pathway involves several enzymes and cofactors, and the compound can interact with them in various ways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-O-Methyl-b-D-N-acetylneuraminic acid can be synthesized by the chemical modification of D,L-erythro-2,3,4,6-tetrahydro sialic acid with methyl bromoacetate in the presence of sodium methoxide . The product is then purified by crystallization from a dichloromethane and methanol mixture .
Industrial Production Methods: While specific industrial production methods for 2-O-Methyl-b-D-N-acetylneuraminic acid are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may include steps such as reaction optimization, purification, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-O-Methyl-b-D-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparaison Avec Des Composés Similaires
- N-Acetylneuraminic acid
- N-Glycolylneuraminic acid
- Deaminated neuraminic acid
- Neuraminic acid
Comparison: 2-O-Methyl-b-D-N-acetylneuraminic acid is unique due to its O-methylation, which distinguishes it from other sialic acids. This modification enhances its stability and makes it a valuable tool for studying sialic acid-related biological processes and developing therapeutic agents .
Propriétés
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-AGNBLMTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

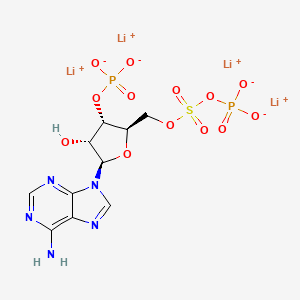
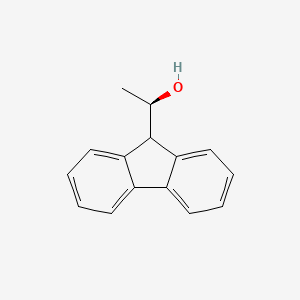
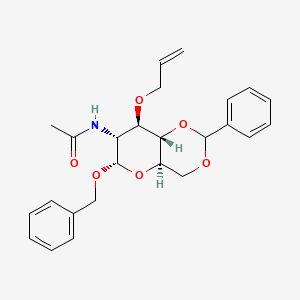
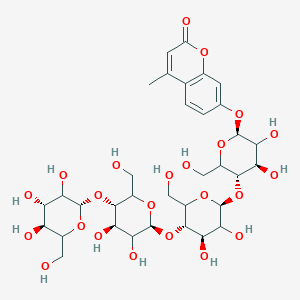
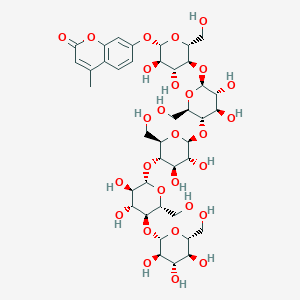

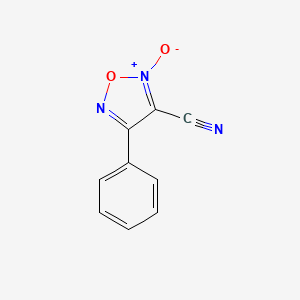
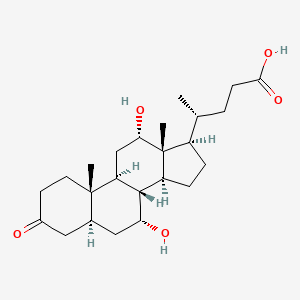
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
